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Compound of Interest
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Cat. No.: B3027041 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective guide to the

sensory characteristics of a novel steviol glycoside and a widely used artificial sweetener.

In the ever-evolving landscape of sugar substitutes, a nuanced understanding of their sensory

properties is paramount for product development and consumer acceptance. This guide

provides a detailed comparison of the taste profiles of Rebaudioside N, a lesser-known steviol

glycoside, and sucralose, a globally utilized high-intensity artificial sweetener. While direct

comparative sensory data for Rebaudioside N is limited due to its novelty, this guide

synthesizes available information on its chemical structure, the taste profiles of closely related

rebaudiosides, and extensive data on sucralose to offer a comprehensive analysis for

researchers and formulation experts.

Quantitative Taste Profile Comparison
Due to the limited research on the specific sensory attributes of Rebaudioside N, this table

provides a comparative summary based on extensive data for sucralose and inferences for

Rebaudioside N drawn from studies on other minor steviol glycosides like Rebaudioside D and

M. It is important to note that the values for Rebaudioside N are estimations and require

confirmation through direct sensory panel studies.
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Attribute Rebaudioside N (Inferred) Sucralose

Sweetness Potency (vs.

Sucrose)

Estimated to be high,

potentially in the range of 200-

400x.

400–700x

Taste Profile

Believed to have a clean,

sugar-like sweetness with

potentially reduced bitterness

and licorice aftertaste

compared to Rebaudioside A.

Generally recognized for its

clean, sugar-like taste with

minimal bitterness.[1]

Onset of Sweetness

Likely slower than sucrose, a

characteristic of steviol

glycosides.

Similar to sucrose.

Lingering

Sweetness/Aftertaste

May exhibit a slight lingering

sweetness, which is common

for steviol glycosides.

Can have a prolonged sweet

aftertaste.

Off-Flavors

Expected to have minimal off-

flavors, particularly bitterness,

in high purity forms.

May have slight bitter, metallic,

or chemical side tastes for

some individuals.

Experimental Methodologies: Sensory Evaluation of
Sweeteners
To ensure objective and reproducible taste comparisons, a well-defined experimental protocol

for sensory evaluation is critical. The following methodology is a standard approach used in the

assessment of high-intensity sweeteners.

Objective
To quantitatively and qualitatively assess the taste profile of sweeteners in an aqueous

solution, including sweetness intensity, temporal profile, and the presence of any off-flavors or

aftertastes.
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Recruitment: Recruit 10-15 individuals with prior experience in sensory evaluation of food

products.

Screening: Screen candidates for their ability to detect and describe the five basic tastes

(sweet, sour, salty, bitter, umami) using standard solutions.

Training: Conduct intensive training sessions to familiarize panelists with the specific taste

attributes of sweeteners. This includes:

Reference Standards: Provide reference standards for varying intensities of sweetness

(e.g., 2%, 5%, 8%, 10% sucrose solutions) and common off-flavors (e.g., caffeine for

bitterness, quinine for bitterness).

Attribute Lexicon: Develop a standardized lexicon of descriptive terms for taste attributes

(e.g., "lingering sweetness," "metallic aftertaste," "bitter").

Practice Sessions: Conduct practice sessions with known sweeteners to ensure panelist

consistency and reliability in scoring.

Sample Preparation
Solvent: Use purified, taste-free water as the solvent for all samples.

Concentration: Prepare solutions of Rebaudioside N and sucralose at concentrations

determined to be equi-sweet to a reference sucrose solution (e.g., 5% or 8% sucrose). This

is typically determined in preliminary tests.

Temperature: Serve all samples at a standardized room temperature (e.g., 22-24°C) to avoid

temperature effects on taste perception.

Coding: Code all samples with random three-digit numbers to blind the panelists to the

identity of the sweetener.

Sensory Evaluation Procedure
Methodology: Employ a Quantitative Descriptive Analysis (QDA)® method.
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Presentation: Present the samples to the panelists in a randomized and balanced order to

minimize carry-over effects.

Evaluation: Instruct panelists to rinse their mouths with purified water before and after tasting

each sample. For each sample, panelists should rate the intensity of various attributes on a

15-cm line scale anchored with "not perceptible" and "very strong." Key attributes to evaluate

include:

Sweetness Intensity

Bitterness

Metallic Taste

Astringency

Licorice Flavor

Sweetness Onset (time to perceive maximum sweetness)

Lingering Sweetness (duration of sweet taste after expectoration)

Overall Aftertaste

Data Collection: Collect the data using sensory evaluation software.

Data Analysis
Analyze the collected data using appropriate statistical methods, such as Analysis of Variance

(ANOVA) and Principal Component Analysis (PCA), to identify significant differences in the

taste profiles of the sweeteners.

Visualizing the Sweet Taste Signaling Pathway and
Experimental Workflow
To further elucidate the mechanisms of sweet taste perception and the process of its

evaluation, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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